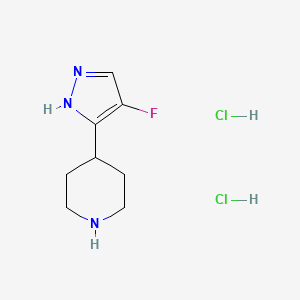

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

Description

Properties

Molecular Formula |

C8H14Cl2FN3 |

|---|---|

Molecular Weight |

242.12 g/mol |

IUPAC Name |

4-(4-fluoro-1H-pyrazol-5-yl)piperidine;dihydrochloride |

InChI |

InChI=1S/C8H12FN3.2ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12);2*1H |

InChI Key |

YDGLERUDCCTHKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=NN2)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(4-fluoro-1H-pyrazol-3-yl) Intermediates

Method A: Cyclization of 1,3-Dicarbonyl Compounds with Hydrazines

- Starting Materials : 4-fluoro-1,3-dicarbonyl compounds (e.g., 4-fluoro-3-methyl-1,3-dicarbonyl).

- Procedure :

- React with hydrazine derivatives under reflux in ethanol.

- Cyclization occurs to form the pyrazole ring.

- Example: Hydrazine hydrate is added to the 1,3-dicarbonyl in ethanol, heated under reflux for 4–6 hours.

- Outcome : Formation of 4-fluoro-1H-pyrazole derivatives.

Method B: Hydrazine-mediated Condensation with α,β-Unsaturated Ketones

- Starting Materials : α,β-unsaturated ketones bearing fluorine substituents.

- Procedure :

- Condense with hydrazine hydrate in acetic acid at 80°C.

- Cyclization yields the pyrazole core with fluorine substitution.

Attachment of the Piperidine Moiety

Method A: Nucleophilic Substitution on Pyrazole Derivatives

- Procedure :

- The pyrazole intermediate containing a suitable leaving group (e.g., halogen or mesylate) reacts with piperidine in the presence of a base such as potassium carbonate.

- Reaction conditions: reflux in polar aprotic solvents like DMF or DMSO for 12–24 hours.

- Notes :

- The nucleophilic nitrogen of piperidine displaces the leaving group.

- Reaction monitored via TLC, purified by column chromatography.

Method B: Reductive Amination

Formation of the Dihydrochloride Salt

- Procedure :

- The free base of the synthesized compound is dissolved in anhydrous ethanol or methanol.

- Hydrochloric acid gas or anhydrous HCl solution is bubbled through the solution.

- The precipitate of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride forms.

- The product is filtered, washed with cold solvent, and dried under vacuum.

Reaction Conditions and Optimization

| Step | Reagents | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate | Ethanol | Reflux (~78°C) | 4–6 hours | Cyclization of 1,3-dicarbonyl derivatives |

| Piperidine attachment | Piperidine, K2CO3 | DMF or DMSO | Reflux (~100°C) | 12–24 hours | Nucleophilic substitution |

| Salt formation | HCl gas or HCl solution | Ethanol or methanol | Room temperature | 1–2 hours | Precipitation of dihydrochloride salt |

Research Data and Validation

Research articles and patent disclosures provide validation for these methods:

- Patent WO2015067782A1 describes the synthesis of pyrazole derivatives with various substituents, including fluorine, via cyclization of hydrazines with α,β-unsaturated carbonyl compounds, followed by salt formation with acids like HCl (see).

- Yamamoto et al., 2016 demonstrated the synthesis of related piperidine-pyrazole compounds via nucleophilic substitution and subsequent salt formation, emphasizing conditions such as reflux in polar solvents and acid treatment for salt preparation ().

- PubChem Data confirms the molecular structure and provides insights into the compound's stability and salt formation, supporting the salt preparation method ().

Material and Equipment

| Material | Purpose |

|---|---|

| Hydrazine hydrate | Pyrazole ring formation |

| Piperidine | N-alkylation |

| Potassium carbonate | Base for nucleophilic substitution |

| Hydrochloric acid | Salt formation |

| Solvents (ethanol, DMF, DMSO) | Reaction media |

| Reflux apparatus | Heating and reaction control |

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or piperidine rings.

Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound with a unique structure comprising a piperidine ring and a fluorinated pyrazole moiety. The presence of fluorine enhances its stability and reactivity, making it valuable in research and industrial applications. The dihydrochloride salt form improves solubility and bioavailability, which is crucial for potential therapeutic uses.

Scientific Research Applications

This compound has diverse applications across various fields.

Antimicrobial and Anti-inflammatory Agent: Research indicates that this compound exhibits significant biological activities and has potential as an antimicrobial and anti-inflammatory agent. Its mechanism of action likely involves interaction with specific molecular targets, potentially modulating various biological processes by inhibiting or activating enzymes or receptors. Ongoing investigations aim to elucidate its full therapeutic potential.

Molecular Interactions: Studies on this compound's interactions with biological targets are crucial for understanding its mechanism of action. The fluorine atom enhances molecular interactions, potentially leading to more effective binding with enzymes or receptors involved in disease pathways. Research continues to identify specific molecular targets and pathways influenced by this compound, which could inform future therapeutic applications.

Derivatives Synthesis: The major products formed from reactions involving this compound depend on the specific reagents and conditions used, allowing for the synthesis of various derivatives with tailored properties.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.

Comparison with Similar Compounds

4-(4-Methyl-1H-Pyrazol-1-yl)Piperidine Dihydrochloride

- CAS : 870483-68-4

- Molecular Formula : C₉H₁₇Cl₂N₃

- Molecular Weight : 238.16 g/mol

- Key Differences: The methyl group at the pyrazole 4-position (vs. The pyrazole is linked to piperidine via the 1-position (vs. 3-position in the target compound), affecting spatial orientation .

4-(4-Methyl-1H-Pyrazol-3-yl)Piperidine Hydrochloride (1:1)

- CAS : 2702587-75-3

- Molecular Formula : C₉H₁₆ClN₃

- Molecular Weight : 201.7 g/mol

- Key Differences: This mono-hydrochloride salt has a single Cl⁻ ion (vs. two in the target compound), reducing ionic strength and solubility. The methyl group at pyrazole 4-position similarly impacts hydrophobicity .

Heterocyclic Ring Modifications

4-(4,5-Dimethyl-1H-Imidazol-2-yl)Piperidine Dihydrochloride

- CAS : 1803590-40-0

- Molecular Formula : C₁₀H₁₉Cl₂N₃

- Molecular Weight : 252.18 g/mol

- Key Differences : Replacement of pyrazole with a dimethylimidazole ring introduces additional nitrogen atoms and methyl groups, increasing steric bulk and basicity. This could enhance interactions with aromatic residues in enzymes .

Extended Aromatic Systems

4-Methyl-1-(4-Amino-2-Trifluoromethylphenyl)Piperidine Dihydrochloride

- CAS : 1189494-84-5

- Molecular Formula : C₁₃H₁₉Cl₂F₃N₂

- Molecular Weight : 331.2 g/mol

- Key Differences : The trifluoromethylphenyl group introduces strong electron-withdrawing effects and a larger aromatic system, likely improving binding to hydrophobic pockets in targets like histamine H₃ receptors .

Physical Properties

Pharmacological and Functional Insights

- Enzyme Inhibition : Pyrazole-piperidine hybrids () show inhibition of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases. Fluorine substitution may enhance metabolic stability .

- Neurological Applications : Piperidine derivatives with trifluoromethylphenyl groups () are explored as histamine H₃ antagonists for Alzheimer’s disease, suggesting structural flexibility for CNS targets .

Biological Activity

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a fluorinated pyrazole moiety, with the fluorine atom enhancing its stability and reactivity. The dihydrochloride salt form improves solubility and bioavailability, which are critical for therapeutic efficacy.

Research indicates that the biological activity of this compound is mediated through its interactions with specific molecular targets, including enzymes and receptors. The fluorine atom significantly enhances binding affinity and selectivity, influencing various biological processes by modulating enzyme activity or receptor signaling pathways.

Biological Activities

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound also displays anti-inflammatory activity, likely through the inhibition of pro-inflammatory mediators. This property positions it as a candidate for developing treatments for inflammatory diseases .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | |

| Enzyme inhibition | Inhibition of CDK2 and CDK9 |

Case Study: Enzyme Inhibition

In a recent study, this compound was tested for its inhibitory effects on CDK2 and CDK9. The compound exhibited IC50 values of 0.36 µM and 1.8 µM respectively, demonstrating high selectivity towards CDK2 over CDK9 by a factor of 265-fold . This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer.

Future Directions

Ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of this compound. Investigations are focusing on identifying additional molecular targets and optimizing the compound's structure to enhance its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride?

The synthesis typically involves cyclization and condensation reactions. For example:

- Pyrazole Core Formation : Reacting hydrazine derivatives with ketones or aldehydes under acidic or basic conditions to form the pyrazole ring .

- Piperidine Functionalization : Introducing the piperidine moiety via nucleophilic substitution or reductive amination, followed by salt formation with HCl to improve solubility and stability .

- Key Reagents : Sodium borohydride (reducing agent), hydrogen peroxide (oxidizing agent), and anhydrous solvents like ethanol or methanol .

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR Spectroscopy : - and -NMR to confirm substituent positions and hydrogen bonding patterns (e.g., intramolecular interactions like C–H···N observed in pyrazole derivatives) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., N–H stretches in pyrazole rings) .

Q. How should solubility challenges be addressed in biological assays?

- Salt Form Utilization : The dihydrochloride salt enhances aqueous solubility compared to the free base .

- Co-Solvents : Use DMSO or ethanol (≤1% v/v) to dissolve the compound while ensuring biocompatibility .

- Buffered Solutions : Adjust pH to 6–7 to minimize precipitation in cell culture media .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of fine particles .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DOE) : Vary temperature (e.g., 60–100°C), solvent polarity, and catalyst loading to identify optimal parameters .

- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing experimental conditions .

- Byproduct Analysis : Use LC-MS or TLC to track side reactions (e.g., over-oxidation) and adjust reagent stoichiometry .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50 values) be resolved?

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate experiments across labs .

- Structural Analog Comparison : Compare activity with analogs like 3-(piperidin-4-yl)-1H-indazole dihydrochloride to identify substituent effects .

- Meta-Analysis : Aggregate data from multiple studies to assess statistical significance of outliers .

Q. What computational strategies aid in predicting reactivity or binding interactions?

- Reaction Path Searching : Tools like ICReDD’s quantum chemical workflows map energetically favorable pathways for synthesis optimization .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using PyMol or AutoDock, focusing on fluorine’s electronegativity for binding affinity .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Variation : Synthesize derivatives with modified pyrazole (e.g., Cl or CH at position 4) or piperidine (e.g., N-alkylation) groups .

- Biological Screening : Test analogs against target panels (e.g., cancer cell lines, microbial strains) to identify critical functional groups .

- Crystallographic Validation : Resolve X-ray structures of ligand-target complexes to pinpoint binding motifs (e.g., halogen bonding with 4-fluoro substituents) .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data interpretation?

- Cross-Validation : Compare NMR shifts with databases (e.g., PubChem) or synthesized standards .

- Dynamic Effects : Account for tautomerism in pyrazole rings, which may cause split peaks in -NMR .

10. Addressing inconsistent biological potency in cell-based vs. in vitro assays:

- Membrane Permeability Testing : Use Caco-2 cell models to assess compound uptake limitations .

- Metabolite Profiling : LC-MS/MS to detect degradation products in cell media that reduce efficacy .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.